molecular formula C₃₁H₄₀FNO₁₁ B1140693 Desmethyl Cerivastatin-O-beta-D-glucuronide CAS No. 212616-56-3

Desmethyl Cerivastatin-O-beta-D-glucuronide

Número de catálogo: B1140693
Número CAS: 212616-56-3
Peso molecular: 621.65
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desmethyl Cerivastatin-O-beta-D-glucuronide is a key conjugated metabolite of the synthetic statin cerivastatin, providing an essential tool for studying the complex metabolic fate and clearance pathways of HMG-CoA reductase inhibitors . This compound is specifically formed through the sequential metabolism of cerivastatin, involving an initial oxidative step to form desmethyl cerivastatin (M1), primarily catalyzed by the cytochrome P450 enzyme CYP2C8, followed by subsequent glucuronidation . As a phase II conjugate, its disposition and elimination from the body are heavily dependent on the function of specific uptake and efflux transporters, such as members of the organic anion transporting polypeptide (OATP) and multidrug resistance-associated protein (MRP) families . Investigating this glucuronidated metabolite is crucial for advanced pharmacokinetic and drug-interaction research , particularly because glucuronide conjugates can be further metabolized or can act as inhibitors of metabolic enzymes like CYP2C8, potentially leading to significant drug-drug interactions . The study of this metabolite is highly relevant for understanding the mechanisms behind cerivastatin-associated myotoxicity and rhabdomyolysis, serious adverse effects that led to the drug's market withdrawal . Research indicates that the formation and accumulation of the lactone metabolite of cerivastatin, which can be derived from an acyl glucuronide intermediate, is linked to muscle toxicity . Using this compound, researchers can elucidate the interplay between phase I and phase II metabolism, transporter-mediated tissue uptake, and the potential for metabolite-mediated toxicity, thereby contributing to the development of safer lipid-lowering therapies .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMUKCNIVAOAKJ-YKYYUPDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40FNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reaction Conditions and Optimization

Key parameters influencing the efficiency of glucuronidation include:

ParameterOptimal RangeImpact on Yield
Temperature37°C ± 2°CHigher temperatures accelerate enzyme activity but risk denaturation
pH7.4 ± 0.2Deviations reduce UGT stability and substrate binding affinity
UDPGA Concentration5–10 mMExcess UDPGA drives reaction completion but increases costs
Incubation Time60–120 minutesProlonged incubation maximizes conversion but may degrade products

These conditions are derived from standardized enzymatic protocols for glucuronide synthesis, adapted to accommodate the hydrophobic nature of desmethyl cerivastatin.

Enzyme Sources and Specificity

UGT isoforms from human liver microsomes (HLMs) are commonly employed due to their high specificity for statin substrates. Recombinant UGT1A1 and UGT1A3 expressed in insect cell systems have also shown efficacy, offering advantages in reproducibility and scalability.

Industrial-Scale Production: Bioreactor-Based Synthesis

Transitioning from laboratory-scale synthesis to industrial production necessitates modifications to enhance yield and cost efficiency.

Bioreactor Design and Process Parameters

Industrial synthesis utilizes stirred-tank bioreactors with the following specifications:

FeatureConfigurationRationale
Volume500–2,000 LBalances throughput and mixing efficiency
Agitation Rate150–300 rpmEnsures homogeneous distribution of enzymes and substrates
OxygenationSparged air/oxygenMaintains aerobic conditions for enzyme stability
Substrate FeedingContinuous-fed batchPrevents substrate inhibition and stabilizes reaction kinetics

Downstream Processing and Purification

Post-synthesis purification involves multi-step chromatography:

  • Affinity Chromatography : Captures glucuronide conjugates using UDPGA-binding resins.

  • Reverse-Phase HPLC : Separates this compound from unreacted substrates and byproducts.

  • Lyophilization : Yields a stable, powdered form suitable for analytical standards.

Analytical Validation of Synthesis

Quality control is paramount to ensure the metabolite’s structural integrity and pharmacological relevance.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : Confirms the stereochemistry of the glucuronic acid moiety and the pyridine ring substituents.

  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C<sub>31</sub>H<sub>40</sub>FNO<sub>11</sub>) with a precision of ±1 ppm.

Purity Assessment

  • HPLC-UV Analysis : Quantifies purity (>98%) using a C18 column and acetonitrile-water gradient elution.

  • Chiral Chromatography : Ensures enantiomeric excess >99% to exclude undesired stereoisomers.

Comparative Analysis of Synthetic Routes

While enzymatic methods dominate, alternative approaches have been explored:

MethodAdvantagesLimitations
EnzymaticHigh stereoselectivityCost of UDPGA and enzymes
Chemical SynthesisNo enzyme dependencyLow yield, poor stereocontrol
Hybrid ChemoenzymaticBalances cost and yieldComplex optimization

Enzymatic synthesis remains the gold standard due to its unparalleled stereochemical fidelity, despite challenges in reagent costs .

Análisis De Reacciones Químicas

Desmethyl Cerivastatin-O-beta-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

Desmethyl Cerivastatin-O-beta-D-glucuronide plays a significant role in understanding the pharmacokinetics of cerivastatin. The metabolism of cerivastatin primarily occurs through cytochrome P450 enzymes, particularly CYP2C8, which accounts for a substantial portion of its oxidative metabolism. Glucuronidation, although considered a minor pathway compared to oxidation, facilitates the elimination of cerivastatin and its metabolites from the body .

Key Findings:

  • Metabolic Pathways: this compound is formed via the glucuronidation process, which is catalyzed by UDP-glucuronosyltransferase enzymes. This pathway is crucial for detoxifying and excreting cerivastatin .
  • Drug Interactions: The presence of this glucuronide can influence the pharmacokinetics of co-administered drugs, particularly those that are substrates for the same transporters or metabolic pathways .

Clinical Implications and Safety Assessments

Research has highlighted the importance of this compound in assessing the safety and efficacy of statin therapies. The compound's role in drug-drug interactions has been particularly noted in studies examining the risk of myotoxicity associated with statin use.

Case Studies:

  • A case-control study indicated that patients using cerivastatin had a significantly higher incidence of rhabdomyolysis when co-administered with gemfibrozil, which inhibits both CYP2C8 and UGT-mediated glucuronidation pathways .
  • Genetic variations in CYP2C8 have also been linked to altered metabolism of cerivastatin, affecting levels of this compound and subsequently influencing patient safety profiles .

Transport Mechanisms

The transport characteristics of this compound are essential for understanding its disposition in the body. Research indicates that this glucuronide may interact with various organic anion transporters (OATs), which are crucial for renal elimination.

Transporter Interactions:

  • Studies have shown that this compound can inhibit renal organic anion transporters, potentially leading to altered pharmacokinetics for other drugs that utilize these transport pathways .
  • The interaction with OAT1 and OAT3 suggests that monitoring levels of this metabolite could be vital in predicting drug interactions and adverse effects in patients receiving multiple medications .

Therapeutic Potential

While primarily studied for its role in drug metabolism and safety, there is ongoing research into potential therapeutic applications for this compound itself or related compounds.

Future Directions:

  • Investigating the anti-inflammatory properties or other pharmacological effects of this glucuronide could reveal new therapeutic avenues.
  • Understanding its role in modulating cholesterol levels or other metabolic pathways may provide insights into developing safer statin alternatives or adjunct therapies.

Mecanismo De Acción

Desmethyl Cerivastatin-O-beta-D-glucuronide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatic cells, leading to lower levels of cholesterol in the bloodstream .

Comparación Con Compuestos Similares

Structural Features

Compound Core Structure Glucuronidation Site Key Functional Groups Reference
Desmethyl Cerivastatin-O-β-D-glucuronide Pyridinylmethyl, fluorophenyl, hydroxylated hexenyl O-linked to desmethyl parent Carboxylic acid (glucuronic acid), fluorine
Ceramide-β-D-glucuronide N-palmitoyl-sphingosine Primary hydroxyl of ceramide Amide, glucuronic acid
Retinoyl-β-D-glucuronide All-trans retinoic acid Carboxylic acid of retinoate Conjugated double bonds, β-glucuronide
1-O-Gemfibrozil-β-D-glucuronide Gemfibrozil (fibric acid derivative) Carboxylic acid of gemfibrozil Acyl glucuronide, aromatic rings
Morphine-6-O-β-D-glucuronide Morphine (phenanthrene backbone) 6-hydroxyl of morphine Opioid receptor-binding motifs

Key Observations :

  • Acyl vs. Ether Glucuronides : Desmethyl Cerivastatin-O-β-D-glucuronide is an ether glucuronide, which is generally more stable than acyl glucuronides (e.g., gemfibrozil glucuronide) that undergo hydrolysis and intramolecular rearrangement .

Key Observations :

  • Enzymatic vs. Chemical Synthesis: Desmethyl Cerivastatin glucuronide is likely biosynthesized via hepatic UGT enzymes, whereas retinoyl and resveratrol glucuronides are chemically synthesized using glucurono-lactones or palladium-catalyzed coupling .

Metabolic Pathways and Stability

Compound Metabolic Fate Stability Issues Protein Adduct Formation Reference
Desmethyl Cerivastatin-O-β-D-glucuronide Likely biliary excretion Ether glucuronide: High stability Not reported
1-O-Gemfibrozil-β-D-glucuronide Hepatic uptake, hydrolysis to gemfibrozil Acyl glucuronide: Rearrangement (t₁/₂ = 4–8 hrs) Yes (albumin adducts)
Ceramide-β-D-glucuronide Colonic hydrolysis by β-glucuronidase Stable until colon exposure No
Morphine-6-O-β-D-glucuronide Renal excretion Stable in plasma No

Key Observations :

  • Reactivity : Acyl glucuronides (gemfibrozil) form protein adducts due to electrophilic intermediates, whereas ether glucuronides (Desmethyl Cerivastatin, morphine-6-glucuronide) are less reactive .

Pharmacological Activity

Compound Activity Mechanism Potency vs. Parent Drug Reference
Desmethyl Cerivastatin-O-β-D-glucuronide Likely reduced HMG-CoA inhibition Enhanced excretion over activity Lower than cerivastatin
Morphine-6-O-β-D-glucuronide Analgesic (650x morphine intrathecally) μ-opioid receptor agonism Higher than morphine
Myricetin-3-O-β-D-glucuronide Anti-inflammatory (COX/LOX inhibition) Dual COX-1/COX-2/5-LOX inhibition ED₅₀ = 15 µg/kg (carrageenan)
Gemfibrozil-β-D-glucuronide Pro-drug (hydrolyzes to gemfibrozil) PPAR-α activation Equipotent after hydrolysis

Key Observations :

  • Activity Retention : Morphine-6-glucuronide retains and even enhances parent drug activity, whereas Desmethyl Cerivastatin glucuronide is presumed inactive due to glucuronidation of the hydroxyl essential for HMG-CoA reductase binding .

Actividad Biológica

Desmethyl Cerivastatin-O-beta-D-glucuronide is a significant metabolite of cerivastatin, an HMG-CoA reductase inhibitor that was withdrawn from the market due to severe adverse effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, pharmacokinetics, and implications for drug interactions.

Target Enzyme: HMG-CoA Reductase

This compound acts primarily as a competitive inhibitor of HMG-CoA reductase, similar to its parent compound, cerivastatin. This inhibition leads to a reduction in the synthesis of cholesterol in the liver, thereby decreasing both intracellular and circulating levels of low-density lipoprotein (LDL) cholesterol .

Biochemical Pathways

The compound is involved in the mevalonate pathway , which is critical for cholesterol biosynthesis. The metabolic pathway includes two main oxidative biotransformation reactions that cerivastatin undergoes, leading to the formation of this compound through glucuronidation processes facilitated by UDP-glucuronosyltransferases (UGTs) .

Pharmacokinetics

This compound exhibits significant absorption into the bloodstream after oral administration. Its pharmacokinetic profile indicates that it may have a longer half-life compared to cerivastatin due to its glucuronidation, which impacts its clearance from the body.

Case Studies and Research Findings

  • Cerivastatin and Rhabdomyolysis : A study involving 126 patients who experienced rhabdomyolysis linked to cerivastatin administration revealed that genetic variations in CYP2C8 and transporters significantly influenced cerivastatin metabolism. The study identified novel single nucleotide polymorphisms (SNPs) in CYP2C8 that correlated with altered drug metabolism and increased risk of adverse effects .
  • Drug-Drug Interactions : The interaction between cerivastatin and gemfibrozil is particularly noteworthy. Gemfibrozil inhibits both CYP2C8 and UGT-mediated glucuronidation pathways, leading to elevated plasma concentrations of cerivastatin and its metabolites, including this compound. This interaction has been associated with increased incidences of myotoxicity .
  • Comparative Studies : Research comparing this compound with other statin metabolites such as desmethyl atorvastatin and desmethyl simvastatin indicates that while they share similar mechanisms of action, their metabolic pathways differ significantly due to variations in their chemical structures .

Summary Table of Key Characteristics

CharacteristicThis compound
Type Metabolite
Target Enzyme HMG-CoA Reductase
Mechanism Competitive inhibition
Primary Pathway Mevalonate pathway
Pharmacokinetics Significant absorption; glucuronidation
Clinical Relevance Drug-drug interactions with gemfibrozil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.